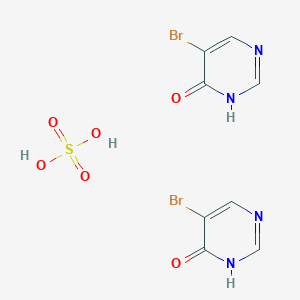
5-Bromopyrimidin-4(3H)-one sulfato (2:1)
Descripción general
Descripción
5-Bromo-4(3H)-pyrimidinone hemisulfate is a useful research compound. Its molecular formula is C8H8Br2N4O6S and its molecular weight is 448.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4(3H)-pyrimidinone hemisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4(3H)-pyrimidinone hemisulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos antifibróticos
5-Bromopyrimidin-4(3H)-one sulfato (21): se ha utilizado en la síntesis de nuevos derivados de pirimidina con posibles actividades antifibróticas. Estos compuestos han mostrado resultados prometedores en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica su potencial como nuevos fármacos antifibróticos .
Inhibición de la cinasa dependiente de ciclina
El compuesto se ha empleado en el desarrollo de inhibidores para las cinasas dependientes de ciclina (CDK), que son cruciales en la regulación de la progresión del ciclo celular. La estructura cristalina de un derivado unido a CDK2 sugiere su posible aplicación en la terapia del cáncer, donde la regulación de la actividad de CDK es de gran interés .
Sondas fluorescentes para la detección de pH
Se han sintetizado derivados de 5-Bromo-4(3H)-pirimidinona hemisulfato para su uso como sondas fluorescentes sensibles al pH. Estos compuestos exhiben fluorescencia dependiente del pH, lo que puede ser particularmente útil en aplicaciones de detección biológica y química .
Bloques de construcción heterocíclicos
5-Bromopyrimidin-4(1H)-one sulfato (21): es un valioso bloque de construcción heterocíclico en química medicinal. Se utiliza para construir bibliotecas de compuestos con diversas actividades biológicas, sirviendo como piedra angular para el desarrollo de nuevos productos farmacéuticos .
Ensayos de actividad de cinasa
El compuesto se ha utilizado en el diseño de ligandos para ensayos de actividad de cinasa. Estos ensayos son esenciales para comprender la actividad de las cinasas y desarrollar inhibidores de cinasas como agentes terapéuticos .
Propiedades
IUPAC Name |
5-bromo-1H-pyrimidin-6-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRMCXPPVJQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718276 | |
| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97234-97-4 | |
| Record name | Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



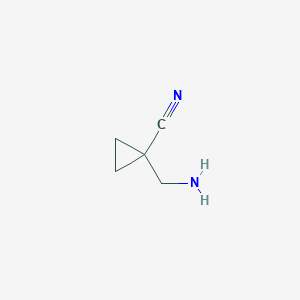
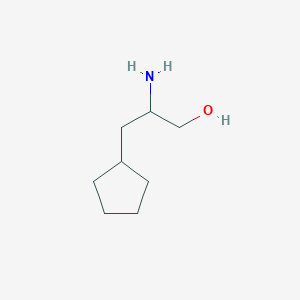

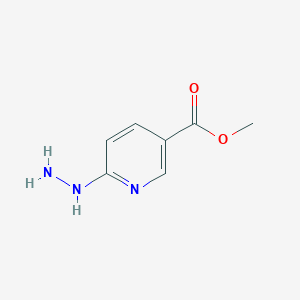
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
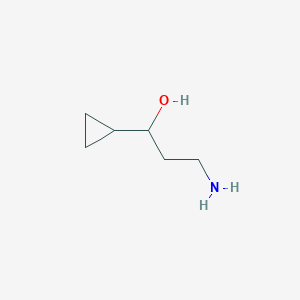
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)




![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)
